molecular formula C15H25ClN2O2 B011766 Phenethyl N-(2-(diethylamino)ethyl)carbamate hydrochloride CAS No. 101491-68-3

Phenethyl N-(2-(diethylamino)ethyl)carbamate hydrochloride

Cat. No. B011766
M. Wt: 300.82 g/mol
InChI Key: BBTHOCGAUHFVMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenethyl N-(2-(diethylamino)ethyl)carbamate hydrochloride, also known as AChE inhibitor, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly used as a tool for studying the activity of acetylcholinesterase (AChE), an enzyme that plays a critical role in the central nervous system. In

Scientific Research Applications

Phenethyl N-(2-(diethylamino)ethyl)carbamate hydrochloride has been widely used in scientific research for its ability to inhibit Phenethyl N-(2-(diethylamino)ethyl)carbamate hydrochloride activity. This compound is often used as a positive control in experiments designed to test the efficacy of other Phenethyl N-(2-(diethylamino)ethyl)carbamate hydrochloride inhibitors. Additionally, Phenethyl N-(2-(diethylamino)ethyl)carbamate hydrochloride has been used as a tool for studying the role of Phenethyl N-(2-(diethylamino)ethyl)carbamate hydrochloride in various physiological processes, including synaptic transmission and memory formation.

Mechanism Of Action

Phenethyl N-(2-(diethylamino)ethyl)carbamate hydrochloride works by binding to the active site of Phenethyl N-(2-(diethylamino)ethyl)carbamate hydrochloride, preventing the breakdown of acetylcholine (ACh) into choline and acetate. This results in an accumulation of ACh in the synaptic cleft, leading to increased activation of cholinergic receptors. The increased activation of cholinergic receptors can lead to a variety of physiological effects, including increased heart rate, increased respiratory rate, and increased gastrointestinal motility.

Biochemical And Physiological Effects

Phenethyl N-(2-(diethylamino)ethyl)carbamate hydrochloride has been shown to have a variety of biochemical and physiological effects. In addition to its ability to inhibit Phenethyl N-(2-(diethylamino)ethyl)carbamate hydrochloride activity, this compound has been shown to increase the release of ACh from nerve terminals and to enhance the activity of cholinergic receptors. These effects can lead to increased synaptic transmission and improved cognitive function.

Advantages And Limitations For Lab Experiments

One advantage of using Phenethyl N-(2-(diethylamino)ethyl)carbamate hydrochloride in lab experiments is its well-established mechanism of action. This compound has been extensively studied, and its effects on Phenethyl N-(2-(diethylamino)ethyl)carbamate hydrochloride activity are well understood. Additionally, this compound is relatively easy to synthesize and is commercially available.
One limitation of using Phenethyl N-(2-(diethylamino)ethyl)carbamate hydrochloride in lab experiments is its potential for non-specific effects. This compound has been shown to interact with a variety of other enzymes and receptors, which can complicate the interpretation of experimental results. Additionally, the effects of this compound on Phenethyl N-(2-(diethylamino)ethyl)carbamate hydrochloride activity can be influenced by a variety of factors, including pH, temperature, and the presence of other compounds.

Future Directions

There are several potential future directions for research on Phenethyl N-(2-(diethylamino)ethyl)carbamate hydrochloride. One area of interest is the development of more specific Phenethyl N-(2-(diethylamino)ethyl)carbamate hydrochloride inhibitors that can be used to selectively target different isoforms of the enzyme. Additionally, there is interest in exploring the potential therapeutic applications of Phenethyl N-(2-(diethylamino)ethyl)carbamate hydrochloride inhibitors, particularly in the treatment of neurodegenerative diseases such as Alzheimer's disease. Finally, there is interest in exploring the potential use of Phenethyl N-(2-(diethylamino)ethyl)carbamate hydrochloride inhibitors in the field of chemical warfare defense, where they may be used to protect against nerve agent exposure.

Synthesis Methods

The synthesis of Phenethyl N-(2-(diethylamino)ethyl)carbamate hydrochloride can be achieved through several methods. One of the most commonly used methods involves the reaction of phenethylamine with chloroacetyl chloride, followed by the reaction of the resulting product with diethylamine. The final product is obtained by reacting the intermediate with hydrochloric acid. The purity of the final product can be verified through analytical techniques such as high-performance liquid chromatography (HPLC).

properties

CAS RN

101491-68-3

Product Name

Phenethyl N-(2-(diethylamino)ethyl)carbamate hydrochloride

Molecular Formula

C15H25ClN2O2

Molecular Weight

300.82 g/mol

IUPAC Name

diethyl-[2-(2-phenylethoxycarbonylamino)ethyl]azanium;chloride

InChI

InChI=1S/C15H24N2O2.ClH/c1-3-17(4-2)12-11-16-15(18)19-13-10-14-8-6-5-7-9-14;/h5-9H,3-4,10-13H2,1-2H3,(H,16,18);1H

InChI Key

BBTHOCGAUHFVMQ-UHFFFAOYSA-N

SMILES

CC[NH+](CC)CCNC(=O)OCCC1=CC=CC=C1.[Cl-]

Canonical SMILES

CC[NH+](CC)CCNC(=O)OCCC1=CC=CC=C1.[Cl-]

synonyms

diethyl-[2-(phenethyloxycarbonylamino)ethyl]azanium chloride

Origin of Product

United States

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